4-Chloro-3-fluoro-5-vinylpyridine
Description
4-Chloro-3-fluoro-5-vinylpyridine is a halogenated pyridine derivative featuring chlorine and fluorine substituents at positions 3 and 4, respectively, and a vinyl group at position 4. The vinyl group enhances reactivity for further functionalization, such as polymerization or cross-coupling reactions.
Properties
Molecular Formula |
C7H5ClFN |
|---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
4-chloro-3-ethenyl-5-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-10-4-6(9)7(5)8/h2-4H,1H2 |
InChI Key |
QGMDSKLFOXHYID-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CC(=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-vinylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with a vinylating agent under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing chlorine or fluorine.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or other reduced forms of the vinyl group.
Scientific Research Applications
4-Chloro-3-fluoro-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in radiotherapy and imaging agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-vinylpyridine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with enzymes and receptors. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The electronic and steric properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparison of 4-Chloro-3-fluoro-5-vinylpyridine with key analogs:
Key Observations :
Physical and Chemical Properties
While direct data for this compound is unavailable, trends from analogs suggest:
- Melting Points: Pyridine derivatives with polar groups (e.g., NO₂, CHO) exhibit higher melting points (>250°C) compared to non-polar substituents (e.g., CH₃, vinyl) . The vinyl group may lower the melting point relative to 4-Chloro-5-fluoro-2-methylpyridine (mp ~268–287°C) .
- Solubility : The vinyl group likely enhances solubility in organic solvents compared to halogen-rich analogs like 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
